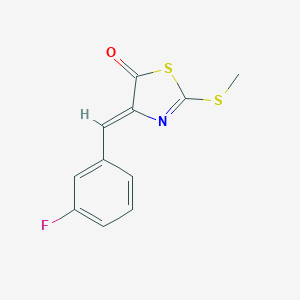![molecular formula C14H10ClN5S B307601 7-(4-Chlorophenyl)-5-(2-thienyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine](/img/structure/B307601.png)
7-(4-Chlorophenyl)-5-(2-thienyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-Chlorophenyl)-5-(2-thienyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various applications, including its use as a tool for studying biochemical and physiological effects in laboratory experiments. In
Mécanisme D'action
The mechanism of action of 7-(4-Chlorophenyl)-5-(2-thienyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine is not fully understood. However, studies have shown that this compound can interact with certain receptors in the brain and modulate their activity. This could have implications for the treatment of various neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 7-(4-Chlorophenyl)-5-(2-thienyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine can have various biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of certain enzymes, which could have implications for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-(4-Chlorophenyl)-5-(2-thienyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine in lab experiments is that it is relatively easy to synthesize. Additionally, this compound has shown promise in various scientific research applications, making it a potentially valuable tool for researchers.
One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. This could make it difficult to interpret the results of experiments involving this compound.
Orientations Futures
There are several future directions for research involving 7-(4-Chlorophenyl)-5-(2-thienyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine. One area that could be explored is the compound's potential as a treatment for neurological disorders. Additionally, more research could be done to fully understand the compound's mechanism of action and its potential as a tool for studying biochemical and physiological effects.
Conclusion:
7-(4-Chlorophenyl)-5-(2-thienyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine is a chemical compound that has shown promise in various scientific research applications. Its relatively easy synthesis method and potential as a tool for studying biochemical and physiological effects make it a valuable compound for researchers to explore. However, more research is needed to fully understand the compound's mechanism of action and its potential as a treatment for various diseases.
Méthodes De Synthèse
The synthesis of 7-(4-Chlorophenyl)-5-(2-thienyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine involves a multistep process that requires careful attention to detail. The starting materials for this synthesis are 2-thiophenecarboxaldehyde and 4-chlorobenzaldehyde. These two compounds are reacted with guanidine carbonate and ammonium acetate to form the intermediate 2-(4-chlorophenyl)-5-(2-thienyl)-1H-tetrazole. This intermediate is then reacted with hydrazine hydrate to form the final product, 7-(4-Chlorophenyl)-5-(2-thienyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine.
Applications De Recherche Scientifique
7-(4-Chlorophenyl)-5-(2-thienyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine has shown potential in various scientific research applications. One area where this compound has been studied is in the field of neuroscience. Studies have shown that this compound can modulate the activity of certain neurotransmitter receptors, which could have implications for the treatment of various neurological disorders.
Another area where this compound has been studied is in the field of cancer research. Studies have shown that 7-(4-Chlorophenyl)-5-(2-thienyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine can inhibit the growth of certain cancer cells, making it a potential candidate for the development of new cancer therapies.
Propriétés
Nom du produit |
7-(4-Chlorophenyl)-5-(2-thienyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine |
|---|---|
Formule moléculaire |
C14H10ClN5S |
Poids moléculaire |
315.8 g/mol |
Nom IUPAC |
7-(4-chlorophenyl)-5-thiophen-2-yl-1,7-dihydrotetrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C14H10ClN5S/c15-10-5-3-9(4-6-10)12-8-11(13-2-1-7-21-13)16-14-17-18-19-20(12)14/h1-8,12H,(H,16,17,19) |
Clé InChI |
GPYOAEHWJKZUEA-UHFFFAOYSA-N |
SMILES isomérique |
C1=CSC(=C1)C2=CC(N3C(=N2)N=NN3)C4=CC=C(C=C4)Cl |
SMILES |
C1=CSC(=C1)C2=CC(N3C(=N2)N=NN3)C4=CC=C(C=C4)Cl |
SMILES canonique |
C1=CSC(=C1)C2=CC(N3C(=NN=N3)N2)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-Dichloro-6-[7-propanoyl-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate](/img/structure/B307520.png)
![2-[2-(6-Bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinyl propionate](/img/structure/B307521.png)
![2-[7-Acetyl-10-bromo-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-chloro-6-methoxyphenyl acetate](/img/structure/B307522.png)
![6-(2-Chloro-6-fluorophenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl propyl sulfide](/img/structure/B307524.png)
![1-[10-bromo-6-(2,3-dichlorophenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307525.png)
![(5Z)-5-(5-iodo-2-oxo-1H-indol-3-ylidene)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B307526.png)
methyl]-2-methyl-1H-indole](/img/structure/B307528.png)
![6-(3-Bromo-5-chloro-2-methoxyphenyl)-3-(ethylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307529.png)
![(5Z)-5-(5,7-dibromo-1-methyl-2-oxoindol-3-ylidene)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B307533.png)
![[6-(5-bromo-2,3-dimethoxyphenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl](phenyl)methanone](/img/structure/B307534.png)
![1-[10-bromo-6-(5-bromofuran-2-yl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307535.png)
![{6-[2-(hexyloxy)phenyl]-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}(phenyl)methanone](/img/structure/B307536.png)

![2-methyl-3-[(2-methyl-1H-indol-3-yl)(2,4,6-trimethoxyphenyl)methyl]-1H-indole](/img/structure/B307540.png)